molecular formula C91H100O26S B114516 Phenyl bzac4Glu CAS No. 156625-63-7

Phenyl bzac4Glu

Cat. No. B114516
M. Wt: 1641.8 g/mol
InChI Key: PLBXMGMJZNADGZ-QCYLZKPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl bzac4Glu is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. It is a derivative of benzoylphenylurea and has been synthesized using a specific method.

Scientific Research Applications

Phenyl bzac4Glu has been found to have potential applications in scientific research. It has been shown to have antitumor and antiproliferative effects in vitro, making it a promising candidate for cancer research. Additionally, it has been found to have antimicrobial activity against certain bacteria, making it a potential candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of Phenyl bzac4Glu is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to cell death.

Biochemical And Physiological Effects

Phenyl bzac4Glu has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). It has also been found to have antimicrobial activity against certain bacteria, and may work by disrupting the cell membrane. Additionally, it has been found to have antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of Phenyl bzac4Glu is that it is relatively easy to synthesize and can be produced in a laboratory setting. Additionally, it has been found to have a number of potential applications in scientific research. However, there are also limitations to its use. For example, more research is needed to fully understand its mechanism of action and potential side effects. Additionally, it may not be effective against all types of cancer or bacteria.

Future Directions

There are a number of potential future directions for research on Phenyl bzac4Glu. One area of interest is its potential use in cancer research. More studies are needed to determine its effectiveness against different types of cancer, as well as its potential side effects. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with cancer cells. Another area of interest is its potential use as an antibiotic. More studies are needed to determine its effectiveness against different types of bacteria, as well as its potential side effects. Additionally, more research is needed to understand how it interacts with bacterial cells and how it may be used in combination with other antibiotics.

Synthesis Methods

Phenyl bzac4Glu is synthesized using a specific method that involves the reaction of benzoyl chloride with phenylurea in the presence of a base. The resulting compound is then reacted with glutamic acid to form the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

156625-63-7

Product Name

Phenyl bzac4Glu

Molecular Formula

C91H100O26S

Molecular Weight

1641.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[(2S,3R,4S,5R,6R)-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-phenylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C91H100O26S/c1-58(92)100-56-74-78(107-59(2)93)82(108-60(3)94)86(110-62(5)96)90(114-74)117-79-75(115-91(118-71-45-29-14-30-46-71)87(111-63(6)97)83(79)109-61(4)95)57-106-88-84(104-52-69-41-25-12-26-42-69)81(103-51-68-39-23-11-24-40-68)77(73(112-88)55-99-48-65-33-17-8-18-34-65)116-89-85(105-53-70-43-27-13-28-44-70)80(102-50-67-37-21-10-22-38-67)76(101-49-66-35-19-9-20-36-66)72(113-89)54-98-47-64-31-15-7-16-32-64/h7-46,72-91H,47-57H2,1-6H3/t72-,73-,74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91+/m1/s1

InChI Key

PLBXMGMJZNADGZ-QCYLZKPCSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS RN

156625-63-7

synonyms

phenyl BzAc4Glu
phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside
phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside, (alpha,beta,alpha,beta)-isome

Origin of Product

United States

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